molecular formula C18H26N4O3 B2415714 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1211728-81-2

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2415714
CAS No.: 1211728-81-2
M. Wt: 346.431
InChI Key: BUFIVIPECAIPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization: 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one (CAS Number: 1211728-81-2) is a complex heterocyclic compound with a molecular formula of C 18 H 26 N 4 O 3 and a molecular weight of 346.4 g/mol . Its structure features two notable heterocyclic systems—a 3,5-dimethylisoxazole and a 5-isopropyl-1,3,4-oxadiazole—linked through a piperidine-propanone core, contributing to its unique physicochemical properties and research utility. Research Significance and Potential Applications: This compound belongs to a class of molecules recognized for their significant potential in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole moiety, in particular, is a well-established pharmacophore known to contribute to various biological activities. Research indicates that 1,3,4-oxadiazole derivatives demonstrate a capacity for antimicrobial activity, especially against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . Furthermore, structurally related compounds have shown promising cytotoxic effects against human cancer cell lines, including liver carcinoma (HUH7), with some derivatives exhibiting IC 50 values superior to reference drugs like 5-Fluorouracil . The presence of both isoxazole and oxadiazole rings in a single molecular framework makes it a valuable scaffold for investigating new therapeutic agents and exploring structure-activity relationships (SAR). Its mechanism of action in research settings may involve enzyme inhibition, such as interference with peptide deformylase—a established antibacterial target—or other biological pathways relevant to disease pathology . Usage and Handling: This product is supplied as a high-purity solid for research applications. It is intended for use in in vitro assays, chemical synthesis, and as a building block for the development of novel chemical entities. Researchers are advised to consult the material safety data sheet (MSDS) prior to use and to handle the compound in a controlled laboratory environment using appropriate personal protective equipment. This product is labeled "For Research Use Only" (RUO) and is explicitly not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-11(2)17-19-20-18(24-17)14-7-9-22(10-8-14)16(23)6-5-15-12(3)21-25-13(15)4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFIVIPECAIPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways affected, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structural arrangement combining an isoxazole ring and a piperidine moiety, which are known for their diverse biological activities. The specific structural formula is as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{2}

The primary target of this compound is BRD4 , a bromodomain-containing protein that plays a crucial role in regulating gene expression linked to cancer progression. The compound exhibits robust inhibitory activity against BRD4 at sub-micromolar concentrations, leading to several downstream effects:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase in MCF-7 breast cancer cells.
  • Inhibition of Cell Migration : It inhibits cell migration and colony formation, which are critical processes in cancer metastasis.
  • DNA Damage Induction : The compound modulates the expression of genes such as c-MYC and γ-H2AX, which are involved in DNA damage response pathways.

Biochemical Pathways Affected

The inhibition of BRD4 by this compound affects various biochemical pathways:

  • c-MYC Pathway : Inhibition leads to reduced expression of c-MYC, a transcription factor often overexpressed in cancers.
  • DNA Damage Response : Increased levels of γ-H2AX indicate activation of DNA damage response mechanisms.

Research Findings

Several studies have evaluated the biological activity of this compound:

Anticancer Activity

A study demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value indicative of its potency. The mechanism was linked to its ability to disrupt BRD4 interactions with chromatin.

Antimicrobial Properties

Research has also indicated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed broad-spectrum inhibitory effects.

Case Studies

  • Breast Cancer Cell Lines : In experiments using MCF-7 and MDA-MB-231 cell lines, the compound exhibited significant cytotoxicity. The combination with doxorubicin showed a synergistic effect, enhancing overall therapeutic efficacy.
  • Antimicrobial Testing : A series of tests against various bacterial strains revealed that the compound could inhibit growth effectively, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Isoxazole DerivativesVariesAnticancerKnown for diverse biological activities
Piperidine DerivativesVariesAntimicrobialWidely used in pharmaceuticals

The uniqueness of this compound lies in its combined structural features that may confer distinct chemical and biological properties not found in other similar compounds.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates purified?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of 3,5-dimethylisoxazole-4-carboxylic acid derivatives with piperidine-containing intermediates under reflux conditions in ethanol or acetic acid .
  • Step 2 : Cyclization to form the 1,3,4-oxadiazol-2-yl moiety using thioamide or hydrazine derivatives, often catalyzed by acidic or basic conditions .
  • Purification : Recrystallization from solvent mixtures (e.g., DMF–EtOH 1:1) or column chromatography with silica gel. Purity is confirmed via TLC (toluene/ethyl acetoacetate/water 8.7:1.2:1.1) and elemental analysis .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:
Key methods include:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1720 cm⁻¹) and NH/OH stretches (~3169 cm⁻¹) .
  • NMR : ¹H-NMR (DMSO-d₆) resolves piperidinyl proton environments (δ 2.91–5.98) and aromatic/isoxazolyl substituents .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 343.4 for related analogs) .
  • Elemental Analysis : Validates C, H, N percentages (e.g., C 78.92%, N 12.27%) .

Advanced: How can reaction yields be optimized for the oxadiazole ring formation?

Answer:
Yield optimization strategies:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol .
  • Temperature Control : Reflux at 80–100°C for 2–7 hours minimizes side reactions .
  • Byproduct Analysis : Monitor intermediates via HPLC or GC-MS to adjust stoichiometry .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:
Contradictions may arise from:

  • Tautomerism : Isoxazole/oxadiazole rings exhibit keto-enol tautomerism, altering proton environments .
  • Stereochemical Effects : Piperidinyl substituents may adopt axial/equatorial conformations, splitting NMR signals .
  • Impurities : Recrystallize repeatedly or use preparative HPLC to isolate pure fractions. Compare with computational models (e.g., DFT for predicted spectra) .

Advanced: What methodologies are used to study biological activity in related compounds?

Answer:
For analogs with piperidinyl/oxadiazolyl motifs:

  • Target Screening : Assay kinase/receptor inhibition (e.g., ATP-binding sites) via fluorescence polarization .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) or apoptosis (flow cytometry) in cancer cell lines .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to proteins like PI3K or EGFR .

Advanced: How to validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffer solutions (pH 6.5–7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or DSC to identify decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation products with LC-MS .

Basic: What are the common solubility challenges, and how are they addressed?

Answer:

  • Low Aqueous Solubility : Use co-solvents (e.g., PEG-400, DMSO) or formulate as nanoparticles .
  • Lipophilicity : LogP values (~3.5–4.0) are predicted via software (e.g., ChemAxon); adjust with hydrophilic prodrugs .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

  • Metabolic Profiling : Identify hepatotoxic metabolites via liver microsome assays .
  • Structural Modifications : Replace isopropyl groups with less lipophilic substituents to reduce off-target effects .
  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.